molecular formula C12H18O3 B12553036 2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one CAS No. 160946-04-3

2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one

Cat. No.: B12553036
CAS No.: 160946-04-3
M. Wt: 210.27 g/mol
InChI Key: LZUNPOWYXRIXKQ-UHFFFAOYSA-N
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Description

2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one is an organic compound with the molecular formula C11H16O3 It is a cyclopentanone derivative with a 3-oxobutyl and a propanoyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one can be synthesized through a Michael addition reaction. The reaction involves the addition of methyl vinyl ketone to 2-methylcyclopentane-1,3-dione in the presence of water and glacial acetic acid . The reaction is typically carried out at 70°C under a nitrogen atmosphere and monitored by gas chromatography until completion . The product is then extracted using dichloromethane and purified.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(3-oxopentyl)-1,3-cyclopentanedione: A structurally similar compound with a different alkyl group.

    2-(3-Oxobutyl)cyclohexanone: A cyclohexanone derivative with a similar functional group arrangement.

Uniqueness

2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

CAS No.

160946-04-3

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-(3-oxobutyl)-2-propanoylcyclopentan-1-one

InChI

InChI=1S/C12H18O3/c1-3-10(14)12(8-6-9(2)13)7-4-5-11(12)15/h3-8H2,1-2H3

InChI Key

LZUNPOWYXRIXKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CCCC1=O)CCC(=O)C

Origin of Product

United States

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